4-Methyl-2-(methylthio)benzo[d]thiazole
Description
Structure
3D Structure
Properties
CAS No. |
3622-20-6 |
|---|---|
Molecular Formula |
C9H9NS2 |
Molecular Weight |
195.3 g/mol |
IUPAC Name |
4-methyl-2-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NS2/c1-6-4-3-5-7-8(6)10-9(11-2)12-7/h3-5H,1-2H3 |
InChI Key |
DGOXOBITRAZMGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)SC |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 4 Methyl 2 Methylthio Benzo D Thiazole Analogues
Oxidative Transformations of the Methylthio Group
The sulfur atom in the methylthio group of 2-(methylthio)benzothiazole (B1198390) is readily oxidized to form corresponding sulfoxides and sulfones. nih.govtandfonline.comresearchgate.net This transformation is a common reaction for organic sulfides and can be achieved using various oxidizing agents. organic-chemistry.org
Formation of Sulfoxides and Sulfones from 2-(Methylthio)benzothiazole
The oxidation of 2-(methylthio)benzothiazole proceeds in a stepwise manner. The initial oxidation converts the sulfide (B99878) into a sulfoxide (B87167), and further oxidation yields the corresponding sulfone. researchgate.net This process has been demonstrated using reagents such as hydrogen peroxide, often in the presence of catalysts. researchgate.netorganic-chemistry.org For instance, the use of 30% hydrogen peroxide with catalysts like tantalum carbide or niobium carbide can selectively produce sulfoxides or sulfones, respectively. organic-chemistry.org Similarly, organocatalysts like 2,2,2-trifluoroacetophenone (B138007) can facilitate this oxidation, with selectivity being dependent on the reaction conditions. organic-chemistry.org In biological systems, evidence suggests that 2-methylthiobenzothiazole is oxidized to its methylsulphoxide and/or methylsulphone derivatives. nih.govtandfonline.comtandfonline.com
Mechanistic Pathways of Oxidative Processes
The mechanism of oxidation can vary depending on the oxidant used. With hydrogen peroxide and polyoxometalate catalysts, the proposed mechanism involves the formation of an active catalytic species that facilitates the transfer of an oxygen atom to the sulfur of the methylthio group. researchgate.net The first step is the oxidation to the sulfoxide, which can then undergo a second oxidation step to form the sulfone. researchgate.net
Another oxidative pathway involves sulfate (B86663) radicals (SO₄⁻•). nih.govacs.org Studies on the oxidation of 2-(methylthio)benzothiazole (MTBT) by peroxomonosulfate activated with CuFe₂O₄ indicate that sulfate radicals are the primary reactive species. nih.govacs.org The proposed mechanism suggests that the sulfate radical attacks the benzothiazole (B30560) molecule, likely on the benzo ring, through an electron transfer process. nih.govacs.org This attack leads to the formation of multiple hydroxylated intermediates. nih.govacs.org
The reactivity of the resulting sulfoxides and sulfones is also of interest. Benzothiazole-derived sulfones and sulfoxides can react with biological thiols. nsf.govnih.gov The reaction of thiols with benzothiazole sulfones produces sulfinic acids, while the reaction with benzothiazole sulfoxides yields sulfenic acids. nsf.govnih.gov
Degradation and Enzymatic Metabolism Pathways
The metabolism of 2-(methylthio)benzothiazole analogues has been investigated to understand their environmental fate and biological transformations. These studies reveal complex pathways involving enzymatic reactions.
In Vitro Enzymatic Metabolism Studies (e.g., Rat Liver Homogenates)
In vitro studies using rat liver homogenates have been instrumental in elucidating the metabolic fate of 2-methylthiobenzothiazole. nih.govtandfonline.comtandfonline.com When incubated with these homogenates, the compound undergoes significant transformation. nih.govtandfonline.comtandfonline.com These experiments typically involve a standard reaction mixture containing the substrate, an enzyme preparation from the liver, and cofactors such as NADP. tandfonline.com The liver tissue is homogenized and fractionated by centrifugation to isolate different cellular components like the microsomal and soluble fractions for the assays. tandfonline.com
The research indicates that the metabolism is an oxidative process that makes the molecule a substrate for conjugation with glutathione (B108866) (GSH). nih.govtandfonline.comtandfonline.com The involvement of glutathione-S-transferase is suggested in the formation of a key metabolite, S-(2-benzothiazolyl)-glutathione. nih.govtandfonline.comtandfonline.com
| Experimental Setup | Description |
| System | In vitro incubation |
| Enzyme Source | Rat liver homogenates (specifically 10,000g supernatant) |
| Substrate | 2-Methylthiobenzothiazole |
| Key Cofactor | Glutathione (GSH) |
| Observed Process | Oxidative metabolism followed by GSH conjugation |
Apparent S-Demethylation Pathways
A significant metabolic outcome for 2-methylthiobenzothiazole is an "apparent S-demethylation". nih.govtandfonline.comtandfonline.com This process is not a direct removal of the methyl group but rather a more complex pathway. Evidence points to an initial oxidation of the methylthio group to its sulfoxide and/or sulfone. nih.govtandfonline.comtandfonline.com These oxidized intermediates then become substrates for conjugation with glutathione. nih.govtandfonline.comtandfonline.com Although this pathway involves the exchange of the entire methylthio group for glutathione, the net result is the loss of the methyl group from the original molecule, hence termed apparent S-demethylation. nih.govtandfonline.comtandfonline.com
Furthermore, studies have shown that another S-demethylation pathway, which does not involve glutathione conjugation, also functions in vitro. tandfonline.com
Identification of Specific Degradation Products
Metabolic studies have successfully identified several degradation products of 2-methylthiobenzothiazole. The use of radiolabelled compounds and analytical techniques like high-pressure liquid chromatography and mass spectrometry has been crucial in this identification. nih.gov
From the in vitro metabolism with rat liver homogenates, the following products have been isolated and identified:
S-(2-benzothiazolyl)-glutathione : Formed via the glutathione-S-transferase pathway after initial oxidation of the substrate. nih.govtandfonline.comtandfonline.com
2-Mercaptobenzothiazole (B37678) : Another major metabolite isolated from the reaction mixtures. nih.govtandfonline.comtandfonline.com
Formaldehyde (B43269) and Sulphate : Identified as degradation products originating from the methylthio group itself. nih.govtandfonline.comtandfonline.com
2-(Methylthio)benzothiazole is also known as a degradation product of the biocide 2-(thiocyanomethylthio)benzothiazole (TCMTB). nih.gov The environmental degradation pathway of TCMTB also produces other related compounds. nih.gov
| Metabolite/Degradation Product | Originating Pathway | Reference |
| 2-(Methylthio)benzothiazole sulfoxide | Oxidation of methylthio group | nih.govtandfonline.comresearchgate.net |
| 2-(Methylthio)benzothiazole sulfone | Oxidation of methylthio group | nih.govtandfonline.comresearchgate.net |
| S-(2-Benzothiazolyl)-glutathione | Enzymatic conjugation with GSH | nih.govtandfonline.comtandfonline.com |
| 2-Mercaptobenzothiazole (2-MBT) | Enzymatic metabolism / Degradation of TCMTB | nih.govtandfonline.comtandfonline.comnih.gov |
| Formaldehyde | Cleavage of the methylthio group | nih.govtandfonline.comtandfonline.com |
| Sulphate | Cleavage of the methylthio group | nih.govtandfonline.comtandfonline.com |
| Benzothiazole (BT) | Degradation of TCMTB | nih.gov |
| 2-Hydroxybenzothiazole (HOBT) | Degradation of TCMTB | nih.gov |
Environmental and Atmospheric Reactivity Studies of 4-Methyl-2-(methylthio)benzo[d]thiazole Analogues
The environmental fate of benzothiazole derivatives is largely determined by their atmospheric reactions, primarily with hydroxyl (OH) radicals, which are the main daytime oxidant in the troposphere. nih.govresearchgate.net Studies on close analogues, such as 2-methylbenzothiazole (B86508) (MeBTH), provide critical insights into the atmospheric degradation pathways and lifetimes of these compounds. nih.govresearchgate.net
Reactions with Hydroxyl Radicals in Gas Phase
Experimental and theoretical studies on the gas-phase reaction of 2-methylbenzothiazole (MeBTH), a structural analogue of this compound, have been conducted to determine its atmospheric reactivity. researchgate.net The reaction with OH radicals is considered the dominant atmospheric loss process. nih.gov
The rate constant for the reaction of MeBTH with OH radicals has been determined at 298 K and 1 atm pressure. researchgate.net This kinetic data is crucial for estimating the atmospheric lifetime of the compound, which indicates how long it persists in the atmosphere before being transformed into other chemical species. The reaction is approximately 50% faster than the reaction of the parent benzothiazole (BTH) with OH radicals, highlighting the influence of the methyl group substituent on reactivity. nih.govresearchgate.net
| Compound | OH Reaction Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |
|---|---|---|
| 2-Methylbenzothiazole (MeBTH) | (3.0 ± 0.4) × 10⁻¹² researchgate.net | ~4 days nih.gov |
Proposed Atmospheric Reaction Mechanisms and Products
The atmospheric oxidation of MeBTH initiated by OH radicals is proposed to proceed via two primary pathways:
OH radical addition to the benzene (B151609) ring : The hydroxyl radical can attack the carbon atoms of the fused benzene ring (specifically positions C4, C5, C6, or C7). nih.gov This addition forms an initial OH-MeBTH radical adduct, which subsequently reacts with molecular oxygen (O₂) and nitrogen oxides (NOx) present in the atmosphere to yield stable phenolic products. nih.gov This pathway is similar to the oxidation mechanism for benzothiazole itself. nih.gov
| Reaction Pathway | Key Intermediates/Steps | Major Proposed Products |
|---|---|---|
| OH Addition to Benzene Ring | Formation of n-OH-MeBTH radical adduct; reaction with O₂ and NOx | Hydroxy-2-methylbenzothiazoles (n-OH–MeBTH, where n = 4, 5, 6, or 7) nih.gov |
| H-Abstraction from C2-Methyl Group | H-abstraction by OH; sequential reactions with O₂, NO, and a second O₂ molecule nih.gov | 2-Formylbenzothiazole (2-CHO-BTH) nih.govresearchgate.net |
Heterocyclic Ring Chemistry and Substituent Effects in Benzothiazoles
The chemical behavior of benzothiazoles is dictated by the unique electronic properties of the fused heterocyclic ring system. The thiazole (B1198619) moiety, in particular, exhibits distinct reactivity patterns that are influenced by substituents on both the thiazole and benzene rings.
Reactivity at the C2 Position of the Thiazole Ring
The C2 position of the benzothiazole ring is a major site for chemical reactions. researchgate.net This enhanced reactivity is due to the acidity of the proton at the C2 position, which makes it susceptible to deprotonation and subsequent functionalization. mdpi.com The C2 carbon is electron-deficient, rendering it a prime target for nucleophilic substitution. mdpi.com
This inherent reactivity has been exploited for a wide range of chemical transformations, including:
Nucleophilic Substitution : The C2 position readily undergoes substitution reactions where a leaving group is displaced by a nucleophile. mdpi.com
C-H Functionalization : Direct functionalization of the C-H bond at the C2 position is a key strategy for synthesizing diverse benzothiazole derivatives. researchgate.netlookchem.com These reactions can be metal-catalyzed or proceed through intermediates like thiazol-2-yl-phosphonium salts, which then react with various nucleophiles. researchgate.net
Condensation Reactions : The reaction of 2-aminothiophenols with various carbonyl compounds is a fundamental method for constructing the benzothiazole skeleton, directly installing a substituent at the C2 position. mdpi.comnih.gov
The electronic nature of substituents on the benzothiazole ring system can influence the rate and outcome of reactions at the C2 position. Electron-withdrawing groups on the benzene ring can further enhance the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack.
Intermolecular Transfer Reactions of Methylthio Groups
The methylthio (-SCH₃) group at the C2 position can participate in intermolecular transfer reactions, particularly in biological systems. A key example is the metabolic transformation of 2-methylthiobenzothiazole, which serves as a model for the reactivity of this compound.
In vitro studies using rat liver homogenates have shown that 2-methylthiobenzothiazole undergoes a biotransformation that results in an apparent S-demethylation via a pathway involving glutathione (GSH) conjugation. nih.gov The proposed mechanism involves:
Oxidation : The sulfur of the methylthio group is first oxidized to form a more reactive intermediate, likely the corresponding methylsulfoxide or methylsulfone. This oxidation makes the C2 position a better electrophilic site. nih.gov
Nucleophilic Attack : The oxidized intermediate becomes a substrate for glutathione-S-transferase. The sulfur atom of glutathione acts as a nucleophile, attacking the C2 carbon of the benzothiazole ring. nih.gov
Displacement : This nucleophilic attack displaces the oxidized methylthio group, resulting in the formation of S-(2-benzothiazolyl)glutathione. nih.gov
This metabolic pathway represents a formal intermolecular transfer of the benzothiazolyl moiety from the methylthio group to glutathione. Degradation products from the displaced methylthio group, such as formaldehyde and sulfate, have also been identified. nih.gov
| Initial Reactant | Key Co-substrate | Major Conjugate Product | Byproducts from Methylthio Group |
|---|---|---|---|
| 2-Methylthiobenzothiazole | Glutathione (GSH) | S-(2-benzothiazolyl)glutathione nih.gov | Formaldehyde, Sulfate nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Benzothiazoles
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction mechanism for aromatic compounds, including benzothiazoles. wikipedia.org It allows for the substitution of a leaving group on the aromatic ring by a nucleophile. Unlike electrophilic aromatic substitution, the SNAr mechanism is favored on electron-poor aromatic rings. masterorganicchemistry.com
The mechanism proceeds via a two-step addition-elimination sequence:
Nucleophilic Addition : The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This is typically the rate-determining step. wikipedia.orgmasterorganicchemistry.com This attack temporarily breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org
Leaving Group Elimination : The aromaticity of the ring is restored in the second step, which involves the expulsion of the leaving group. pressbooks.pub This step is generally fast.
For an SNAr reaction to occur efficiently in benzothiazoles, certain conditions must be met:
Activating Groups : The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro, cyano groups) positioned ortho or para to the leaving group. wikipedia.org These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance.
Good Leaving Group : A suitable leaving group, typically a halide or a sulfone, is required. wikipedia.orgresearchgate.net The ability of the group to depart influences the second step of the reaction.
In the context of benzothiazoles, a leaving group at positions like C4 or C6 on the benzene ring could be displaced by a nucleophile if the ring is sufficiently activated. Similarly, a suitable leaving group at the C2 position of the thiazole ring can be readily displaced due to the inherent electron-withdrawing nature of the heterocyclic nitrogen atom. researchgate.net
C-H Activation Mechanisms in Benzothiazole Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a highly efficient and atom-economical strategy in organic synthesis, allowing for the construction of complex molecules from simple, readily available precursors. mt.com In the context of benzothiazole chemistry, C-H activation provides a powerful tool for introducing new functional groups onto the heterocyclic core, bypassing the need for pre-functionalized substrates. wikipedia.org These reactions are predominantly catalyzed by transition metals, which can cleave otherwise inert C-H bonds and facilitate the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. mt.comyoutube.com The mechanisms of these transformations are diverse, but they generally fall into an "inner-sphere" category, which involves the formation of an organometallic intermediate through the direct interaction of the C-H bond with the metal center. youtube.com
Palladium-Catalyzed Mechanisms
Palladium catalysis is a cornerstone of C-H functionalization chemistry, including for the modification of benzothiazoles. acs.org The direct arylation of benzothiazoles, for instance, typically proceeds through a catalytic cycle involving a palladium(II)/palladium(IV) or a palladium(0)/palladium(II) pathway. A commonly proposed mechanism for the direct arylation of benzothiazole with aryl iodides is initiated by the oxidative addition of the aryl iodide to a Pd(0) species. The resulting arylpalladium(II) complex then undergoes C-H activation at the C2 position of the benzothiazole. This key step is often the rate-determining step and can proceed via different pathways, such as a concerted metalation-deprotonation (CMD) mechanism. In this pathway, the C-H bond is cleaved with the assistance of a base, leading to the formation of a key palladacycle intermediate. chemrxiv.org Subsequent reductive elimination from this intermediate furnishes the 2-arylbenzothiazole product and regenerates the active Pd(0) catalyst. youtube.com
Another significant palladium-catalyzed reaction is the intramolecular C-H functionalization/C-S bond formation to synthesize 2-substituted benzothiazoles from thiobenzanilides. acs.org A plausible mechanism suggests that a Pd(II) catalyst coordinates to the substrate, followed by C-H activation to form a palladacycle. Subsequent reductive elimination forms the C-S bond of the benzothiazole ring. The resulting Pd(0) species is then re-oxidized to Pd(II) to complete the catalytic cycle. acs.org Additives such as copper(I) and tetrabutylammonium (B224687) bromide (Bu4NBr) can be crucial in this reoxidation step. acs.org
| Reaction Type | Benzothiazole Analogue | Coupling Partner | Catalyst System | Base/Oxidant | Solvent | Product | Yield (%) | Ref |
| Direct C-H Arylation | Benzothiazole | Iodobenzene | Pd(OAc)2 | Ag2O / NaOAc | HFIP | 2-Phenylbenzothiazole | - | chemrxiv.org |
| Direct C-H Arylation | Benzoxazole | Phenyltrimethylammonium triflate | Pd(OAc)2 / P(o-tolyl)3 | K2CO3 | Toluene | 2-Phenylbenzoxazole | 95 | nih.gov |
| Intramolecular Cyclization | N-(2-fluorophenyl)thiobenzamide | - | Pd(OAc)2 / CuI | Cs2CO3 / Bu4NBr | Dioxane | 2-Phenylbenzothiazole | 92 | acs.org |
Rhodium-Catalyzed Mechanisms
Rhodium catalysts, particularly those in the +1 and +3 oxidation states, are highly effective for C-H activation, often facilitated by a directing group. nih.gov Chelation-assisted C-H functionalization is a common strategy where a heteroatom in the substrate coordinates to the rhodium center, positioning it to selectively activate a proximal C-H bond. nih.gov
For Rh(I) catalysts, a general mechanism involves the initial coordination of the catalyst to a directing group on the benzothiazole analogue. nih.gov This is followed by the cleavage of the C-H bond to form a rhodacyclic intermediate. This intermediate can then react with a coupling partner, such as an alkene or alkyne, through migratory insertion. The final step is a reductive elimination that releases the functionalized product and regenerates the active Rh(I) catalyst. nih.gov
Rhodium(III) catalysts, such as [CpRhCl2]2, often require activation by a silver salt (e.g., AgSbF6) to generate a more electrophilic and catalytically active cationic [CpRh(III)] species. nih.govmdpi.com This active species can then cleave a C-H bond, for example at the C2-position of an indole (B1671886) ring, to form a five-membered rhodacyclic intermediate. mdpi.com This intermediate can then react with various partners. For instance, in reactions with diazo compounds, the rhodacycle coordinates to the diazo compound, which then loses N2 to form a rhodium carbene species. Intramolecular migratory insertion followed by protonolysis yields the alkylated product and regenerates the Rh(III) catalyst. mdpi.com
A specific application in this area is the rhodium-catalyzed 2-methylthiolation of thiazoles and oxazoles, which uses 2-(methylthio)thiazole (B1586565) as the thiolating agent. elsevierpure.com This transfer reaction is an equilibrium process, driven to completion by removing the volatile thiazole byproduct. elsevierpure.comclockss.org
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Additive | Solvent | Product | Yield (%) | Ref |
| C-H Alkylation | 1-Methylindole | Ethyl 2-diazoacetate | [CpRhCl2]2 | AgSbF6 | DCE | Ethyl 2-(1-methyl-1H-indol-2-yl)acetate | 95 | mdpi.com |
| Oxidative Coupling | 2-Phenylpyridine | N-Boc-benzaldimine | [CpRhCl2]2 | AgSbF6 | DCE | (E)-N-((2-(pyridin-2-yl)phenyl)(phenyl)methyl)pivalamide | 99 | nih.gov |
| Methylthiolation | Benzoxazole | 2-(Methylthio)thiazole | RhH(PPh3)4 / dcypp | - | o-dichlorobenzene | 2-(Methylthio)benzoxazole | 69 | elsevierpure.com |
Nickel-Catalyzed Mechanisms
Nickel, being a more earth-abundant and less expensive metal, has gained attention as a catalyst for C-H functionalization. organic-chemistry.org An efficient synthesis of 2-aminobenzothiazoles has been developed through a nickel-catalyzed intramolecular oxidative C-H functionalization of arylthioureas. The reaction proceeds under mild conditions using NiBr2 as the catalyst, a base, and an oxidant like Phenyliodine diacetate (PIDA). Mechanistic studies suggest the reaction proceeds through oxidative steps rather than a radical pathway, highlighting a cost-effective and environmentally friendly alternative to precious metal catalysts. organic-chemistry.org
| Reaction Type | Substrate | Catalyst | Base / Oxidant | Solvent | Product | Yield (%) | Ref |
| Intramolecular C-H Amination | N-phenylthiourea | NiBr2 | Pyridine / PIDA | 1,4-Dioxane | 2-Aminobenzothiazole (B30445) | 83 | organic-chemistry.org |
Based on a thorough search of available scientific literature, specific experimental and computational data for the compound This compound is not available. The required information for a detailed analysis according to the provided outline—including Nuclear Magnetic Resonance (NMR), Infrared (FT-IR), Ultraviolet-Visible (UV-Vis) spectroscopy, Single Crystal X-ray Diffraction (SC-XRD), and specific Quantum Chemical calculations (DFT, Ab Initio)—could not be located for this precise molecule.
While research exists for related benzothiazole derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from analogous compounds. Consequently, it is not possible to generate the requested article with the required scientific accuracy and adherence to the specified outline.
Advanced Spectroscopic Characterization and Computational Chemistry of 4 Methyl 2 Methylthio Benzo D Thiazole
Quantum Chemical and Computational Modeling
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgmdpi.com
For the analog 2-(methylthio)benzothiazole (B1198390), DFT calculations at the B3LYP/6-31+G(d,p) level have determined the energies of these orbitals. The HOMO is the orbital with the highest energy containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. scirp.org A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher polarizability, lower kinetic stability, and greater chemical reactivity. mdpi.comscirp.org
In a comparative study of benzothiazole (B30560) derivatives, 2-(methylthio)benzothiazole was found to have the lowest HOMO-LUMO energy gap (ΔE = 0.1841 eV), indicating it is the most reactive and least stable molecule in the series studied. scirp.orgscirp.org This high reactivity is crucial for its potential interactions with biological targets. The distribution of these orbitals shows that both HOMO and LUMO are primarily localized over the fused ring system, which is typical for such aromatic compounds. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -0.2452 |
| ELUMO | -0.0611 |
| Energy Gap (ΔE) | 0.1841 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the delocalization of electron density within a molecule. scirp.orgnih.gov It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stabilization energy (E(2)) associated with these hyperconjugative interactions. A higher E(2) value signifies a more intense interaction and greater intramolecular charge transfer. scirp.org
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N5 | π* (C4-C9) | 26.73 |
| LP (1) N5 | π* (C6-C7) | 0.71 |
| LP (1) S1 | σ* (C7-S8) | 0.54 |
| LP (2) S8 | σ* (C7-S1) | 1.23 |
| π (C2-C3) | π* (C4-C9) | 19.78 |
Data derived from NBO analysis of 2-(methylthio)benzothiazole. scirp.org
Time-Dependent DFT (TD-DFT) for Electronic Transition Calculations
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool used to predict the electronic absorption spectra of molecules. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. scirp.org
TD-DFT calculations for 2-(methylthio)benzothiazole, performed in the gas phase, predict the main electronic transitions that contribute to its UV-Visible spectrum. The primary electronic transitions typically involve the excitation of an electron from the HOMO to the LUMO. scirp.org The calculated absorption wavelengths (λ) and their corresponding excitation energies provide a theoretical spectrum that can be correlated with experimental data. For this class of compounds, the main absorption bands are generally attributed to π → π* transitions within the aromatic benzothiazole system. scirp.org
| Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) | Major Transition |
|---|---|---|---|
| 3.89 | 318.15 | 0.2551 | HOMO → LUMO |
| 4.46 | 277.58 | 0.0011 | HOMO-1 → LUMO |
| 4.60 | 269.14 | 0.3106 | HOMO → LUMO+1 |
Data derived from TD-DFT calculations for 2-(methylthio)benzothiazole. scirp.org
Theoretical Investigations of Reactivity and Stability
Beyond FMO analysis, a deeper understanding of a molecule's reactivity and stability can be gained from various global reactivity descriptors derived from DFT calculations. These quantum chemical parameters include chemical hardness (η), softness (S), chemical potential (μ), and the electrophilicity index (ω). scirp.orgmdpi.com
Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are generally harder and less reactive. scirp.org
Chemical Softness (S) is the reciprocal of hardness and indicates a higher tendency to react.
Chemical Potential (μ) describes the tendency of electrons to escape from the system.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
For 2-(methylthio)benzothiazole, calculations show it has the lowest chemical hardness (η = 0.153 eV) and highest softness (S = 6.5372 eV⁻¹) among a series of related derivatives, confirming its status as the most reactive compound in the group. scirp.orgscirp.org These descriptors are invaluable for predicting how the molecule will behave in a chemical or biological environment. nih.gov
| Descriptor | Calculated Value (eV) |
|---|---|
| Chemical Hardness (η) | 0.153 |
| Chemical Softness (S) | 6.5372 |
| Chemical Potential (μ) | -0.1531 |
| Electrophilicity Index (ω) | 0.0765 |
| Electronegativity (χ) | 0.1531 |
Data derived from theoretical calculations for 2-(methylthio)benzothiazole. scirp.orgscirp.org
Molecular Docking and Dynamics Simulations
Ligand-Target Interactions and Binding Affinity Prediction
Molecular docking is a computational simulation technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. mdpi.com This method is crucial in drug discovery for predicting ligand-target interactions and estimating the binding affinity, often expressed as a binding energy or docking score. researchgate.net
While specific docking studies for 4-Methyl-2-(methylthio)benzo[d]thiazole are not widely reported, research on analogous benzothiazole derivatives demonstrates their potential to bind to various biological targets, including those involved in cancer and microbial infections. nih.govbiointerfaceresearch.com These studies show that the benzothiazole scaffold can form key interactions within protein active sites. Common interactions include:
Hydrogen Bonds: Formed between the nitrogen atom of the thiazole (B1198619) ring and amino acid residues like ASP, GLU, or ASN.
Hydrophobic Interactions: The aromatic benzene (B151609) ring often engages in π-π stacking or other hydrophobic interactions with residues such as PHE, TYR, or LEU.
S-π Interactions: The sulfur atoms can also participate in specific interactions with aromatic residues.
The binding affinity is a measure of the strength of these interactions. For example, in docking studies of benzothiazole derivatives against microbial targets, binding energies in the range of -7 to -10 kcal/mol are commonly observed, indicating stable binding. nih.gov
| Target Protein (Example) | Ligand (Benzothiazole Analog) | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Dihydroorotase (Antimicrobial) | Compound 4 (Benzothiazole deriv.) | -8.5 | ASN44, LEU222 (H-bonds) |
| p56lck (Anticancer) | Benzothiazole-thiazole hybrid | -9.2 | MET319, LYS273 (H-bonds) |
| GABA-AT (Anticonvulsant) | SDZ64 (Benzothiazole deriv.) | -121.56 (MolDock Score) | GLU109, ASN110 (H-bonds) |
Representative data from docking studies of various benzothiazole derivatives against different biological targets. researchgate.netnih.govbiointerfaceresearch.com
Computational Approaches for Predicting Biological Activities and Mechanisms
Computational methods are integral to modern drug development for predicting the biological activities and mechanisms of action of novel compounds. ontosight.ai For molecules like this compound, these approaches provide a framework for understanding their therapeutic potential before extensive laboratory synthesis and testing. nih.gov
The process often begins with the computational data discussed previously. A low HOMO-LUMO gap and high reactivity, as predicted for this compound, suggest it may be biologically active. scirp.org Molecular docking studies then provide hypotheses about potential protein targets. For instance, based on the docking of similar compounds, it could be predicted that this molecule might exhibit antimicrobial activity by inhibiting enzymes like dihydroorotase or DNA gyrase, or anticancer activity by inhibiting protein kinases. nih.govbiointerfaceresearch.com
Furthermore, computational tools can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions help assess the drug-likeness of a compound. For instance, ADMET predictions for benzothiazole-thiazole hybrids have been used to evaluate their potential for oral bioavailability, with many compounds showing predicted human oral absorption above 90%. biointerfaceresearch.com By combining quantum chemical calculations, molecular docking, and ADMET prediction, a comprehensive in silico profile of a compound's potential biological activity and therapeutic viability can be constructed, guiding further experimental research. nih.govnih.gov
Biological Activities and Structure Activity Relationship Sar Studies of 4 Methyl 2 Methylthio Benzo D Thiazole Derivatives
Antimicrobial Efficacy and Mechanistic Investigations
Derivatives of the benzothiazole (B30560) scaffold have demonstrated significant promise as antimicrobial agents, with activity against a broad spectrum of pathogens.
Antibacterial Activity
Benzothiazole-based compounds have shown notable activity against both Gram-positive and Gram-negative bacteria. researchgate.net The substitution pattern on the benzothiazole ring plays a crucial role in determining the antibacterial potency and spectrum.
While specific studies on 4-Methyl-2-(methylthio)benzo[d]thiazole derivatives against Acinetobacter baumannii and Pseudomonas aeruginosa are limited, broader research on benzothiazole derivatives provides valuable insights. For instance, certain benzothiazole scaffold-based DNA gyrase inhibitors have been developed with promising activity against these challenging pathogens. researchgate.net One study highlighted a benzothiadiazole derivative, C109, which exhibited bactericidal effects against A. baumannii. nih.gov
Research on other benzothiazole derivatives has shown activity against Pseudomonas aeruginosa. For example, a study on thiazolidinone derivatives of benzothiazole identified a compound that was almost equipotent with streptomycin (B1217042) against P. aeruginosa. nih.gov Furthermore, novel benzothiazole derivatives have been investigated as potential antibacterial synergists against P. aeruginosa infections by targeting the Gac/Rsm two-component system, which is involved in biofilm formation. nih.gov
In terms of broader antibacterial activity, various substituted benzothiazole derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria. For example, N-(thiazol-2-yl)benzenesulfonamide derivatives have displayed potent activity against both bacterial types. rsc.org Specifically, an isopropyl substituted derivative showed a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against S. aureus. rsc.org Another study on 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione derivatives found that compounds with smaller substituents at the 4th position or non-substituted derivatives were active against Staphylococcus aureus. medipol.edu.tr
| Compound/Derivative Class | Bacterial Strain | Activity (MIC/MBC/Other) | Reference |
|---|---|---|---|
| Thiazolidinone derivative of benzothiazole | Pseudomonas aeruginosa | MIC: 0.10 mg/mL, MBC: 0.12 mg/mL | nih.gov |
| Benzothiadiazole derivative C109 | Acinetobacter baumannii | MIC: 8-16 mg/L, MBC: 16 mg/L | nih.gov |
| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | Staphylococcus aureus | MIC: 3.9 μg/mL | rsc.org |
| 6-Benzoyl-3-(piperidinylmethyl)benzo[d]thiazole-2(3H)-thione | Staphylococcus aureus | Active (MIC ≤ 16 µg/mL) | medipol.edu.tr |
Antifungal Activity
Benzothiazole derivatives have also been recognized for their significant antifungal properties. Modifications to the benzothiazole core have led to the development of compounds with a broad spectrum of activity against various fungal pathogens.
One study focused on novel C-6 methyl-substituted benzothiazole derivatives and their efficacy against Candida albicans. scitechjournals.com In this research, compounds D-02 and D-08 demonstrated potent antifungal activity against this opportunistic pathogen. scitechjournals.com Another study on 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione derivatives revealed that compounds with aromatic functional groups as complex substituents were more active against Candida species. medipol.edu.tr Notably, some of these derivatives exhibited the same Minimum Inhibitory Concentration (MIC) value of 4 µg/mL as the standard antifungal drug fluconazole. medipol.edu.tr
Furthermore, a series of benzothiazole derivatives were designed and synthesized with the aim of expanding their antifungal spectrum. rsc.org One particular compound, 6m, exhibited good inhibitory activity against a wide range of fungi, including systemic fungi and dermatophytes, with its activity against Cryptococcus neoformans and Candida glabrata being superior to that of fluconazole. rsc.org
| Compound/Derivative Class | Fungal Strain | Activity (MIC/Other) | Reference |
|---|---|---|---|
| C-6 methyl-substituted benzothiazole (Compound D-02) | Candida albicans | Potent activity | scitechjournals.com |
| C-6 methyl-substituted benzothiazole (Compound D-08) | Candida albicans | Potent activity | scitechjournals.com |
| 6-Benzoyl-3-(substitutedmethyl)benzo[d]thiazole-2(3H)-thiones | Candida species | MIC: 4 µg/mL (for some derivatives) | medipol.edu.tr |
| Benzothiazole derivative (Compound 6m) | Cryptococcus neoformans, Candida glabrata | Higher activity than fluconazole | rsc.org |
Antiviral Activity
The antiviral potential of benzothiazole derivatives has been an area of active research, with studies exploring their efficacy against a range of viruses, including those affecting humans and plants.
In the context of human viruses, some thiazole-based derivatives have been investigated as potential inhibitors of the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov A study evaluating thiazole (B1198619)/thiadiazole/benzothiazole based thiazolidin-4-one derivatives identified five compounds with inhibitory activity against SARS-CoV-2 main protease, with IC50 values ranging from 0.01 to 34.4 μM. nih.gov The structure-activity relationship of benzothiazole derivatives as antiviral agents suggests that substitution at the 2nd, 5th, or 6th position of the benzothiazole ring can enhance antiviral potency. mdpi.com
Benzothiazole derivatives have also shown promise in combating plant viruses. For instance, certain flavonoid derivatives containing a benzothiazole moiety have demonstrated outstanding in vivo antiviral activity against the tobacco mosaic virus (TMV). researchgate.net One such derivative, L20, exhibited a median effective concentration (EC50) of 90.5 µg/mL for curative activities against TMV, which was superior to the commercial agent ningnanmycin. researchgate.net Further mechanistic studies indicated that this compound has a strong binding affinity with the TMV coat protein (TMV-CP). researchgate.net
Mechanistic Insights into Antimicrobial Action
The antimicrobial effects of benzothiazole derivatives are attributed to their ability to interfere with essential cellular processes in pathogens. Two notable mechanisms of action that have been investigated are the inhibition of MurB and 14α-lanosterol demethylase.
The inhibition of 14α-lanosterol demethylase (CYP51) is a key mechanism for the antifungal activity of many compounds. This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. The inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. While azoles are the most well-known class of CYP51 inhibitors, non-azole compounds have also been identified. researchgate.net Although direct evidence for this compound derivatives as 14α-lanosterol demethylase inhibitors is limited, the antifungal activity observed in some benzothiazole derivatives suggests that this could be a potential mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) in Antimicrobial Development
Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity. These models help in understanding the structural requirements for a desired biological response and in designing more potent molecules.
QSAR studies have been applied to various series of benzothiazole derivatives to elucidate the key structural features responsible for their antimicrobial activity. For instance, a study on 2,4-disubstituted thiazoles indicated that molecular connectivity and shape indices are important parameters for their antimicrobial activity. researchgate.net Such studies can guide the rational design of novel benzothiazole-based antimicrobial agents with improved efficacy.
Antineoplastic and Anticancer Potentials
In addition to their antimicrobial properties, benzothiazole derivatives have emerged as a significant class of compounds with promising antineoplastic and anticancer activities. The substitution pattern on the benzothiazole ring system has been shown to be a critical determinant of their cytotoxic effects against various cancer cell lines.
Several studies have highlighted the anticancer potential of various benzothiazole derivatives. For example, certain 4-thiazolidinones containing a benzothiazole moiety have demonstrated activity against a panel of cancer cell lines including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. nih.gov In one study, a substituted pyrimidine-containing benzothiazole derivative showed excellent anticancer activity with significant growth inhibition against lung, breast, and renal cancer cell lines, which was attributed to the presence of two methyl groups and a methylthio group in its structure. tandfonline.com
Furthermore, fluorinated 2-aryl benzothiazole derivatives have exhibited potent antitumor activity against breast cancer cell lines. nih.gov The structure-activity relationship of these compounds indicated that hydroxyl substitutions on the phenyl ring were beneficial for activity. nih.gov Indole-based benzothiazole derivatives have also shown significant anticancer activity against various cancer cell lines, with one derivative exhibiting IC50 values in the nanomolar to low micromolar range. nih.gov
| Compound/Derivative Class | Cancer Cell Line(s) | Activity (GI50/IC50) | Reference |
|---|---|---|---|
| Substituted thioxothiazolidine acetamide (B32628) benzothiazole | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast | logGI50: -5.38 | nih.gov |
| Fluorinated 2-aryl benzothiazole | MCF-7 (human breast adenocarcinoma) | GI50: 0.4 µM | nih.gov |
| Substituted pyrimidine (B1678525) containing benzothiazole | Lung, Breast, Renal cancer cell lines | Good percentage of growth inhibition | tandfonline.com |
| Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole | HT-29, H460, A549, MDA-MB-231 | IC50: 0.024 µM (HT-29) | nih.gov |
In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., HepG-2, MCF-7, HCT-116, HT-29, B16, A-549, Hela, PANC-1, MG63)
Derivatives of the benzothiazole scaffold have demonstrated significant cytotoxic effects against a broad range of human cancer cell lines. The antiproliferative activity is a cornerstone of their investigation as potential antineoplastic agents. nih.govresearchgate.net
Research has shown that modifications on the benzothiazole ring system lead to potent anticancer activity. For instance, furanone-functionalized benzothiazole derivatives have shown substantial cytotoxicity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and DU145 (prostate carcinoma) cell lines. researchgate.net One di-substituted compound from this series emerged as particularly promising, with IC50 values of 7.2 ± 0.5 µM against A549 cells and 6.6 ± 1.4 µM against MCF-7 cells. researchgate.net Similarly, other studies have reported potent activity for indole-based benzothiazole derivatives against cell lines such as HT-29 (colon adenocarcinoma) and A549, with IC50 values as low as 0.024 µM and 0.84 µM, respectively. nih.govtandfonline.com Substituted bromopyridine acetamide benzothiazole derivatives have also displayed remarkable potency against HepG2 (hepatocellular carcinoma) and A549 cell lines, with IC50 values of 48 nM and 44 nM, respectively. nih.gov
The following table summarizes the in vitro cytotoxic activity of various benzothiazole derivatives against several human cancer cell lines.
| Compound Derivative Class | Cancer Cell Line | Reported IC50/GI50 Value | Reference |
|---|---|---|---|
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | A-549 (Lung) | 68 µg/mL | jnu.ac.bdresearchgate.net |
| Furanone-functionalized benzothiazole (Compound 4i) | A-549 (Lung) | 7.2 ± 0.5 µM | researchgate.net |
| Furanone-functionalized benzothiazole (Compound 4i) | MCF-7 (Breast) | 6.6 ± 1.4 µM | researchgate.net |
| Fluorinated 2-arylbenzothiazole (Compound 2) | MCF-7 (Breast) | 0.4 µM | nih.gov |
| Nitrobenzylidene containing thiazolidine (B150603) benzothiazole (Compound 54) | MCF-7 (Breast) | 36 nM | nih.gov |
| Nitrobenzylidene containing thiazolidine benzothiazole (Compound 54) | HepG-2 (Liver) | 48 nM | nih.gov |
| Substituted bromopyridine acetamide benzothiazole (Compound 29) | HepG-2 (Liver) | 48 nM | nih.gov |
| Chlorobenzyl indole semicarbazide benzothiazole (Compound 55) | HT-29 (Colon) | 0.024 µM | nih.govtandfonline.com |
| Hydrazine based benzothiazole (Compound 11) | HeLa (Cervical) | 2.41 µM | nih.gov |
Molecular Targets and Mechanisms of Antineoplastic Activity (e.g., DNA Binding, BCL6 Degradation, Kinase Inhibition)
The anticancer effects of benzothiazole derivatives are mediated through various molecular mechanisms. Studies indicate that these compounds can induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. researchgate.net Research on the related 4-methylthiazole (B1212942) structure demonstrated that it induces apoptosis in leukemia cells through mitochondrial pathways. ksbu.edu.tr This involves the activation of Caspase-3, the release of Cytochrome-C, and the upregulation of pro-apoptotic proteins like TP53 and BAX. ksbu.edu.tr
Other identified mechanisms for benzothiazole derivatives include causing DNA damage and subsequent cell cycle arrest, which halts the proliferation of cancer cells. researchgate.net Furthermore, certain derivatives have been investigated as potential kinase inhibitors. For example, molecular docking studies have suggested that furanone-functionalized benzothiazoles may act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, which is the process of new blood vessel formation that tumors require to grow. researchgate.net
Structure-Activity Relationship Trends in Anticancer Benzothiazoles
The structure-activity relationship (SAR) for benzothiazole derivatives reveals that the nature and position of substituents on the core structure are crucial for their anticancer potency. benthamscience.com
Substitution at C-2: The C-2 position of the benzothiazole ring is a common site for modification. The introduction of a 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety at this position has been shown to significantly enhance anti-tumor activity. nih.gov
Substitution on the Benzene (B151609) Ring: Modifications on the fused benzene ring also play a critical role. Substitutions at the C-6 position are frequently associated with potent biological activity. benthamscience.com For example, the presence of methoxy (B1213986) and chloro groups on the molecule has been linked to interesting anticancer activities. nih.gov
Influence of Functional Groups: The type of functional group has a profound impact. Fluorinated 2-arylbenzothiazole derivatives bearing hydroxyl substituents have shown excellent activity against breast cancer cell lines. nih.gov In contrast, replacing a hydroxyl group with a methoxy group has been observed to decrease activity in some series. nih.gov
These SAR trends indicate that careful manipulation of the substitution pattern on the benzothiazole scaffold is essential for designing derivatives with optimized anticancer efficacy. nih.govbenthamscience.com
Other Pharmacological Activities and SAR Studies
Beyond their anticancer properties, derivatives of the benzothiazole scaffold exhibit a range of other important pharmacological activities. nih.govbenthamscience.com
Anti-inflammatory Properties
Benzothiazole derivatives are recognized for their anti-inflammatory potential. jocpr.comresearchgate.netstmjournals.in The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of the inflammatory response. researchgate.netstmjournals.in
In vivo studies have substantiated these effects. For example, a series of newly synthesized benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were investigated for their anti-inflammatory activity. nih.gov Several of these compounds demonstrated significant inhibition of carrageenan-induced rat paw edema, a standard model for evaluating anti-inflammatory agents. nih.gov SAR analysis of these compounds indicated that sulfonamide derivatives showed potent activity compared to related amide, urea, and thiourea (B124793) derivatives. jocpr.com
Anticonvulsant Activities
The benzothiazole nucleus is a key pharmacophore in the development of anticonvulsant agents. ijprems.comijper.org Derivatives have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov
The proposed mechanism for their anticonvulsant action often involves the enhancement of GABAergic neurotransmission in the brain, potentially by inhibiting the GABA-transaminase enzyme, which would lead to increased levels of the inhibitory neurotransmitter GABA. ijprems.commdpi.com SAR studies have revealed important structural requirements for this activity. Derivatives with higher lipophilicity, achieved through substitutions with methyl (-CH3) or chloro (-Cl) groups on the benzothiazole ring, have been found to be more protective against seizures. ijprems.com Furthermore, the substitution pattern on attached phenyl rings is critical; for instance, N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzene sulfonamides were found to possess better anticonvulsant activity compared to their 4-substituted counterparts. nih.gov
Antitubercular Activity
The benzothiazole scaffold is a promising framework for the design of new agents against Mycobacterium tuberculosis. nih.gov Numerous derivatives have been synthesized and evaluated for their antitubercular properties. nih.govnih.gov
One key molecular target identified for this class of compounds is the type II NADH dehydrogenase (NDH-2), an essential enzyme in the respiratory chain of M. tuberculosis. nih.gov SAR studies have highlighted the importance of lipophilicity for antitubercular activity. A series of 2-mercaptobenzothiazole (B37678) derivatives demonstrated that compounds with alkyl groups on the benzothiazole moiety had a better antitubercular response than the unsubstituted core. An increase in lipophilicity correlated with a decrease in the minimum inhibitory concentration (MIC), underscoring its pivotal role in the antitubercular action. nih.gov
Antidiabetic Activity
Benzothiazole derivatives have emerged as a significant class of compounds in the search for novel antidiabetic agents. ijmrset.com Their therapeutic potential is primarily linked to their ability to modulate key biological targets involved in glucose metabolism. rasayanjournal.co.in Research has demonstrated that certain benzothiazole derivatives can enhance glucose uptake and utilization, offering a promising avenue for managing hyperglycemia. nih.gov
One key mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a crucial enzyme in regulating cellular energy homeostasis. nih.gov A study focused on designing and synthesizing benzothiazole derivatives based on the structure of an existing AMPK activator led to the identification of compounds that significantly increased the rate of glucose uptake in L6 myotubes. nih.gov Notably, the compound 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole was found to augment glucose uptake by up to 2.5-fold compared to untreated cells. This effect was accompanied by an increased presence of GLUT4 transporters on the plasma membrane of the myotubes and activation of AMPK. nih.gov When administered to hyperglycemic KKAy mice, this derivative successfully lowered blood glucose levels. nih.gov
In other studies, hybrid molecules incorporating the benzothiazole scaffold have also shown significant potential. A series of benzothiazole-clubbed oxadiazole-Mannich bases were synthesized and evaluated for their in vivo antidiabetic activity. nih.gov Molecular docking studies suggested these compounds could bind to the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a key target for many existing antidiabetic drugs. nih.gov In vivo testing using the Streptozotocin (STZ)-induced diabetes model in rats revealed that several compounds exhibited moderate to good antihyperglycemic activity. Compound M-14, in particular, showed the highest reduction in blood glucose levels, comparable to the standard drug glibenclamide. nih.gov
Further in vivo evaluations of different benzothiazole derivatives in diabetic rats have confirmed their blood glucose-lowering effects. ijmrset.com Structure-activity relationship (SAR) studies suggest that lipophilicity and the presence of strong electron-withdrawing groups can enhance the binding affinity to enzymes like alpha-glucosidase, contributing to their antidiabetic effects. ijmrset.com
Table 1: Antidiabetic Activity of Selected Benzothiazole Derivatives
| Compound | Model/Assay | Key Findings |
|---|---|---|
| 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole | L6 Myotubes & KKAy Mice | Increased glucose uptake up to 2.5-fold in vitro; Lowered blood glucose levels in vivo. nih.gov |
| Benzothiazole-Oxadiazole Hybrid (M-14) | STZ-induced diabetic rats | Significant reduction of blood glucose levels, comparable to glibenclamide. nih.gov |
Antimalarial Activity
The benzothiazole scaffold is a promising structural motif for the development of new antimalarial drugs, particularly in light of increasing resistance to existing therapies. nih.gov Derivatives of benzothiazole have demonstrated potent antiplasmodial activity against various strains of the malaria parasite, including drug-resistant ones. nih.govresearchgate.netnih.gov
A study investigating 2-substituted 6-nitro- and 6-amino-benzothiazoles found two derivatives with specific and potent antimalarial properties in vitro. researchgate.net These compounds were active against all stages of the parasite's lifecycle. Interestingly, one compound was particularly effective against mature schizonts, while the other was more active on younger schizont forms, suggesting different potential mechanisms of action. Both compounds were also found to disrupt the parasite's mitochondrial membrane potential, and their efficacy was confirmed in vivo with a sustained decrease in parasitemia in mice infected with Plasmodium berghei. researchgate.net
Another class of derivatives, benzothiazole hydrazones, has been identified as having a dual mechanism of action. nih.gov These compounds act as iron chelators and also interact with free heme, a toxic byproduct of hemoglobin digestion by the parasite. By binding to heme, they inhibit its polymerization into hemozoin, a crucial detoxification process for the parasite. nih.gov The lead compound from this series, 5f, exhibited potent antiplasmodial activity in vitro against a chloroquine/pyrimethamine-resistant strain of Plasmodium falciparum (K1). Furthermore, it significantly suppressed parasite growth in a murine model of malaria using a lethal multi-drug-resistant strain of Plasmodium yoelii. nih.gov
Systematic reviews of the field have identified hundreds of benzothiazole analogs with significant antiplasmodial activity. nih.gov The structure-activity relationship studies consistently indicate that the substitution pattern on the benzothiazole ring system is critical for determining the antimalarial potency of the compound. nih.gov
Antioxidant Activity
Benzothiazole derivatives have been widely investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. nih.govresearchgate.net These compounds can neutralize reactive oxygen species (ROS) and act as radical scavengers. nih.govnih.gov
The antioxidant capacity of these derivatives is often evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging methods. researchgate.net Studies have shown that many synthesized benzothiazole derivatives exhibit significant radical scavenging potential, with some compounds showing activity comparable to standard antioxidants like ascorbic acid. researchgate.net
The structural features of the benzothiazole molecule play a key role in its antioxidant activity. The presence of hydroxyl groups on a phenyl ring attached to the benzothiazole core, particularly in a catechol-like arrangement, has been shown to confer substantial antioxidant capacity. nih.gov Research on novel thiazolyl-polyphenolic compounds demonstrated that derivatives with a catechol moiety exhibited significantly enhanced antioxidant activity compared to standards like ascorbic acid and Trolox across multiple assays (ABTS, DPPH, FRAP, and CUPRAC). nih.gov In silico calculations, including bond dissociation enthalpy (BDE), support the idea that this activity is primarily driven by the catechol group. nih.gov
The benzothiazole nucleus itself is considered a valuable scaffold for designing multifunctional agents that combine antioxidant properties with other biological activities, such as anti-inflammatory effects, which is beneficial for treating conditions like skin damage caused by oxidative stress. nih.gov
Analgesic Activity
The benzothiazole scaffold is a core structure in various compounds that have demonstrated significant analgesic properties. jchemrev.comnih.gov Research has focused on synthesizing and evaluating novel benzothiazole derivatives for their potential to alleviate pain, often in conjunction with anti-inflammatory activity. nih.govnih.gov
In vivo studies, frequently using the hot plate method or tail-flick test in rodents, have been employed to assess the analgesic effects of these compounds. who.intpreprints.org One study on novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties investigated their in vivo analgesic and anti-inflammatory activities. nih.gov Several compounds exhibited potent analgesic effects, with ED₅₀ values comparable to the standard drug celecoxib (B62257) at different time points after administration. nih.gov
Structure-activity relationship (SAR) studies have provided insights into the structural requirements for analgesic activity. For instance, in a series of benzo[d]thiazol-2-amine derivatives, the nature and position of substituents on an attached phenyl ring were found to significantly influence analgesic response. The derivative G11, featuring a 4-C₂H₅ group, showed the highest analgesic response, while the G5 derivative with a 4-Br group demonstrated the least activity. preprints.org This suggests that electronic and steric factors of the substituents play a critical role in the interaction with biological targets responsible for pain modulation. preprints.org
The mechanism of action for the analgesic effects of many benzothiazole derivatives is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway that mediates pain and inflammation. preprints.orgresearchgate.net
Advanced Mechanistic Studies (e.g., Enzyme Inhibition, Cellular Pathways)
The diverse pharmacological effects of benzothiazole derivatives are rooted in their ability to interact with and inhibit a wide array of specific enzymes and modulate cellular pathways. This has made the benzothiazole scaffold a privileged structure in medicinal chemistry for targeting various diseases.
A prominent area of research has been the development of benzothiazole-based DNA gyrase inhibitors as antibacterial agents. acs.org DNA gyrase is an essential bacterial enzyme, and its inhibition disrupts DNA replication. Specific derivatives have been optimized to bind to the ATP-binding pocket of the GyrB subunit, demonstrating potent activity against priority pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. acs.orgnih.gov
In the context of neurodegenerative disorders, particularly Alzheimer's disease, benzothiazole derivatives have been designed as dual-target inhibitors. anadolu.edu.tr Certain compounds have shown significant inhibitory activity against both acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, and monoamine oxidase B (MAO-B), an enzyme involved in dopamine (B1211576) metabolism. anadolu.edu.trnih.gov For example, compound 4f (structure not fully specified in source) was identified as a potent dual inhibitor with IC₅₀ values of 23.4 nM for AChE and 40.3 nM for MAO-B, and it also demonstrated an ability to prevent the aggregation of amyloid-beta plaques. anadolu.edu.tr
The antidiabetic properties of some benzothiazoles are linked to the activation of the AMP-activated protein kinase (AMPK) cellular pathway, which enhances glucose uptake and metabolism. nih.gov Furthermore, benzothiazole derivatives have been shown to inhibit other metabolic enzymes, including α-amylase and pancreatic lipase, which are targets for managing diabetes and obesity. researchgate.net For instance, benzo[d]thiazol-2-yl 4-methylbenzenesulfonate (B104242) showed potent α-amylase inhibition with an IC₅₀ value of 43.31 µM, comparable to the standard drug acarbose. researchgate.net
Other enzyme targets for benzothiazole derivatives include:
Dihydrofolate Reductase (DHFR): Inhibition of this enzyme is a key mechanism for antibacterial action. researchgate.net
Dihydropteroate Synthase (DHPS): A target for antimicrobial agents, with some benzothiazole derivatives showing IC₅₀ values comparable to the standard drug sulfadiazine. mdpi.com
Cyclooxygenase (COX-1 and COX-2): Inhibition of these enzymes underlies the analgesic and anti-inflammatory effects of certain derivatives. preprints.org
Table 2: Enzyme Inhibition by Selected Benzothiazole Derivatives
| Derivative Class/Compound | Target Enzyme(s) | Disease Area | IC₅₀ / Key Finding |
|---|---|---|---|
| Benzothiazole Scaffold-Based Compounds | DNA Gyrase (GyrB subunit) | Bacterial Infections | Potent inhibition of A. baumannii and P. aeruginosa gyrase. acs.orgnih.gov |
| Compound 4f | Acetylcholinesterase (AChE) & Monoamine Oxidase B (MAO-B) | Alzheimer's Disease | AChE IC₅₀: 23.4 nM; MAO-B IC₅₀: 40.3 nM. anadolu.edu.tr |
| Benzo[d]thiazol-2-yl 4-methylbenzenesulfonate | α-Amylase | Diabetes | IC₅₀: 43.31 µM. researchgate.net |
Medicinal Chemistry and Drug Discovery Implications
Hit-to-Lead Optimization Strategies for Benzothiazole Scaffolds
The benzothiazole scaffold is a highly versatile platform in medicinal chemistry, and its progression from an initial "hit" compound to a viable "lead" candidate involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). acs.orgijsrst.com A well-documented example of this process is the development of benzothiazole-based DNA gyrase inhibitors for treating Gram-negative bacterial infections. acs.orgnih.govscilifelab.se
The hit-to-lead optimization process for these inhibitors began with a starting compound that showed potent activity against Gram-positive bacteria but lacked efficacy against more challenging Gram-negative pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. acs.org The optimization strategy involved several key steps:
Structural Analysis and Hypothesis Generation: Co-crystal structures of the initial hits bound to the target enzyme (the GyrB subunit of DNA gyrase) were obtained. acs.orgnih.gov This provided crucial insights into the binding mode and identified key interactions within the ATP-binding pocket, allowing chemists to form hypotheses about which structural modifications would improve binding affinity and selectivity.
Systematic Modification of Substituents: Chemists systematically altered different parts of the benzothiazole scaffold. For example, introducing a carboxylic acid group at position 6 and a benzyloxy substituent at position 4 of the benzothiazole ring led to a significant increase in potency. acs.org
Improving Physicochemical Properties: A major challenge was the poor aqueous solubility of the initial hits. Optimization efforts focused on fine-tuning the lipophilicity of the molecules. This led to the identification of compound 27 (structure not fully specified in source), which featured a 10-fold improvement in aqueous solubility compared to the initial hit. nih.govscilifelab.se
Enhancing Target Selectivity and Potency: The optimization process also aimed to improve selectivity for the bacterial enzyme over its human counterpart (human topoisomerase IIα) to minimize potential toxicity. Compound 27 not only had improved solubility but also a 10-fold decreased inhibition of the human enzyme and a 10-fold improved inhibition of topoisomerase IV, another bacterial target. nih.govscilifelab.se
Improving ADME Properties: Later stages of optimization focused on improving other ADME properties, such as the plasma free fraction, by further fine-tuning lipophilicity. This resulted in analogs that retained potent anti-Gram-negative activity while having more favorable pharmacokinetic profiles. acs.orgnih.gov The final lead series was also screened to ensure it was non-genotoxic, non-mutagenic, and devoid of mitochondrial toxicity or ion channel liabilities. acs.orgscilifelab.se
This iterative cycle of design, synthesis, and testing, guided by structural biology and a deep understanding of SAR, exemplifies a successful hit-to-lead optimization strategy for the benzothiazole scaffold, transforming an initial hit into a promising lead series for further development. acs.org
Molecular Design and Pharmacophore Elucidation for Target Specificity
The molecular design of therapeutic agents based on the benzothiazole scaffold, a class of compounds to which this compound belongs, is a cornerstone of modern medicinal chemistry. Benzothiazole and its derivatives are recognized as a "privileged scaffold" because their chemical structure is versatile and can be modified to interact with a wide array of biological targets. tandfonline.comderpharmachemica.com This versatility has led to their investigation for numerous therapeutic applications, including as anticancer, neuroprotective, antimicrobial, and anti-inflammatory agents. tandfonline.comnih.govresearchgate.net
Pharmacophore elucidation is a critical step in designing target-specific drugs. A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the benzothiazole scaffold, researchers identify key structural features that enable high-affinity binding to specific enzymes or receptors. The core benzothiazole ring system, consisting of a benzene ring fused to a thiazole ring, provides a rigid framework that can be strategically decorated with various substituents to optimize interactions with the target. tandfonline.com
Structure-Activity Relationship (SAR) studies reveal that modifications, particularly at the C-2 position of the benzothiazole ring, can dramatically alter the compound's biological activity and target specificity. derpharmachemica.com For instance, the introduction of different functional groups can influence properties like hydrogen bonding capacity, lipophilicity, and steric bulk, all of which dictate how the molecule fits into the binding site of a biological target. By systematically altering these substituents and evaluating the resulting changes in activity, medicinal chemists can develop highly potent and selective therapeutic candidates. This approach has been instrumental in the design of benzothiazole derivatives for treating complex conditions such as neurodegenerative diseases and cancer. nih.govjocpr.com
Development of Novel Therapeutic Agents Based on the Benzothiazole Scaffold
The benzothiazole nucleus is a fundamental component in the development of a wide range of novel therapeutic agents. tandfonline.com Its favorable physicochemical properties and ability to engage in various biological interactions have made it a focal point for drug discovery programs. researchgate.net Several clinically approved drugs, such as Riluzole for amyotrophic lateral sclerosis and Pramipexole for Parkinson's disease, feature the benzothiazole core, highlighting its therapeutic relevance. nih.govmdpi.com
Research into novel therapeutic agents continues to leverage the benzothiazole scaffold to address unmet medical needs, particularly in oncology and neurodegenerative diseases. nih.govmdpi.com In cancer therapy, derivatives have been designed to inhibit specific protein kinases or act as antiproliferative agents against various tumor cell lines. jocpr.comnih.govresearchgate.net For example, certain 2-(4-aminophenyl)benzothiazole derivatives have shown potent and selective antitumor activity. researchgate.net
In the context of neurodegenerative disorders like Alzheimer's disease, researchers are developing multitarget-directed ligands (MTDLs) from the benzothiazole scaffold. nih.gov These agents are engineered to interact with multiple pathological targets simultaneously, such as cholinesterases and monoamine oxidase B (MAO-B), offering a potentially more effective therapeutic strategy than single-target drugs. nih.gov The development of these sophisticated molecules underscores the enduring importance of the benzothiazole scaffold in medicinal chemistry. tandfonline.com
Table 1: Research Findings on Novel Benzothiazole Derivatives
| Compound | Target/Activity | Research Finding |
|---|---|---|
| 3s | H₃R, AChE, BuChE, MAO-B | A promising multitarget-directed ligand for Alzheimer's disease with a Kᵢ value of 0.036 μM at H₃R and IC₅₀ values of 6.7 µM (AChE), 2.35 µM (BuChE), and 1.6 µM (MAO-B). nih.gov |
| 4b | H₃ Receptor | Displayed high affinity for the histamine (B1213489) H₃ receptor with a Kᵢ value of 0.012 μM. nih.gov |
| 7d | Anticancer Agent | Showed the most potent antitumor activity against the A431 cell line with an IC₅₀ value of 20 nM. mdpi.com |
| 7e | Anticancer Agent | Exhibited significant anticancer activity across multiple cell lines, with IC₅₀ values of 1.2 nM (SKRB-3), 4.3 nM (SW620), 44 nM (A549), and 48 nM (HepG2). mdpi.com |
Applications in Agricultural Chemistry and Materials Science for Benzothiazole Derivatives
Agricultural Chemical Applications
The benzothiazole (B30560) core, particularly when substituted, is a foundational structure in the development of new agrochemicals. nih.govnih.gov Its derivatives have demonstrated a wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal effects, making them a focal point of research in crop protection. nih.govresearchgate.net
Fungicidal Applications and Mechanisms
Benzothiazole derivatives are recognized as a promising class of compounds for developing novel antifungal agents. eurekaselect.combenthamdirect.com The 2-thioether substituted benzothiazole, a category that includes 4-Methyl-2-(methylthio)benzo[d]thiazole, is considered a valuable fungicidal scaffold for further optimization. nih.gov Research has shown that derivatives incorporating the benzothiazole core exhibit significant activity against a variety of plant pathogenic fungi. eurekaselect.com
A new series of hydrazone derivatives containing the 4-methylbenzo[d]thiazole (B149020) moiety has been synthesized, with preliminary bioassays indicating that some of these compounds exhibit excellent fungicidal activities. researchgate.net The mechanisms of action for benzothiazole-based fungicides can be varied. One identified mechanism involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. rsc.org This is achieved by blocking the active site of the 14α-demethylase enzyme. rsc.org Another potential target is the N-Myristoyltransferase (NMT), an enzyme that has been explored for the development of novel fungicidal agents. rsc.org Additionally, molecular docking studies suggest that some benzothiazole derivatives may exert their fungicidal activity by binding to the lipid transfer protein sec14p. nih.govnih.gov
Table 1: Fungicidal Activity and Mechanisms of Benzothiazole Derivatives
| Derivative Class | Target Fungi | Observed Activity/Inhibition | Potential Mechanism of Action | Reference |
|---|---|---|---|---|
| Hydrazones with 4-methylbenzo[d]thiazole | Fusarium graminearum, Myrothecium melonis | Compound 6i showed 70.1% inhibition against F. graminearum. | Not specified | researchgate.net |
| Benzothiazole-appended bis-triazoles | Rhizoctonia solani | Excellent growth inhibition, with some compounds being more effective than the standard drug hexaconazole. | Inhibition of ergosterol biosynthesis via blocking the 14α-demethylase enzyme. | rsc.org |
| 2-(aryloxymethyl) benzothiazoles | Fusarium solani, Botrytis cinerea | Several compounds showed IC50 values stronger than the positive control, hymexazol. | Binding to the lipid transfer protein sec14p. | nih.gov |
| General Benzothiazole Derivatives | Candida albicans | Potent NMT inhibition and fungicidal activity. | Inhibition of N-Myristoyltransferase (NMT). | rsc.org |
Herbicidal Properties and Modes of Action
Benzothiazole derivatives have also been investigated for their potential as herbicides. nih.govresearchgate.net A series of novel benzothiazole N,O-acetals demonstrated good herbicidal activity against both monocotyledon and dicotyledon weeds in bioassays. nih.gov
The mode of action for these herbicidal compounds often involves the inhibition of key plant enzymes. For instance, certain novel series of benzothiazole derivatives have been evaluated as potential inhibitors of D1 protease, which is considered an ideal target for herbicides. nih.gov Molecular docking studies have helped to determine the probable binding model of these compounds within the active site of the D1 protease. nih.gov Another target for benzothiazole-based herbicides is the protoporphyrinogen (B1215707) oxidase (PPO) enzyme. The analysis of some 3-phenyl-5-oxy-benzothiazole-2-ones revealed a binding mode within the NtPPO pocket, similar to the herbicide acifluorfen. acs.org
Table 2: Herbicidal Activity and Modes of Action of Benzothiazole Derivatives
| Derivative Class | Target Weeds | Potential Mode of Action | Reference |
|---|---|---|---|
| General Benzothiazole Derivatives | Brassica napus (rape), Echinochloa crusgalli (barnyard grass) | Inhibition of D1 protease. | nih.gov |
| 3-phenyl-5-oxy-benzothiazole-2-ones | Portulaca oleracea (purslane) | Binding within the NtPPO pocket, inhibiting protoporphyrinogen oxidase. | acs.org |
| Benzothiazole N,O-acetals | Dicotyledon and monocotyledon weeds | Not specified. | nih.gov |
Insecticidal Activity
The benzothiazole scaffold is present in compounds with notable insecticidal properties. researchgate.net A significant discovery in this area is a natural benzothiazole derivative, 6-(2-hydroxyethyl)benzo[d]thiazol-4-ol (HBT), which was isolated from the endophytic fungus Aspergillus sp. caas.cnnih.gov This compound demonstrated remarkable insecticidal activity against the fall armyworm (Spodoptera frugiperda), a destructive agricultural pest. caas.cnnih.gov
The mechanism of action for HBT is multifaceted; it has been shown to impede DNA replication and protein synthesis in the insect larvae. nih.gov Furthermore, it influences mitochondria-mediated autophagy and disrupts hormone synthesis, thereby interfering with fundamental biosynthetic processes essential for the insect's survival. nih.gov This discovery highlights the potential of natural benzothiazole products as leads for the development of new biopesticides. caas.cnnih.gov
Table 3: Insecticidal Activity of Benzothiazole Derivatives
| Compound | Target Insect | Activity | Mechanism of Action | Reference |
|---|---|---|---|---|
| 6-(2-hydroxyethyl)benzo[d]thiazol-4-ol (HBT) | Spodoptera frugiperda (Fall Armyworm) | LC50 value of 0.24 mg/mL. | Impedes DNA replication and protein synthesis; influences autophagy; perturbs hormone synthesis. | nih.gov |
| General Benzothiazole Derivatives | Spodoptera exigua | High activity at low concentrations. | Activation of calcium ion release from central neurons. | researchgate.net |
Structure-Activity Relationships in Agrochemical Contexts
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the core structure. nih.govnih.gov Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective agrochemicals. nih.govnih.gov
For fungicidal activity, the introduction of a nitrophenyl group has been shown to increase activity, whereas large, sterically hindering groups tend to reduce it. nih.gov In some structures, the fungicidal effect appears to be independent of the electron density at the 6-position of the benzothiazole ring. nih.gov
In the context of herbicidal properties, specific structural modifications have a clear impact on efficacy. For a series of 3-phenyl-5-oxy-benzothiazole-2-ones, it was found that longer alkyl chains at a specific position decreased herbicidal activity. acs.org Furthermore, linear alkyl groups were superior to branched ones, and the presence of hydrogen bonds with key amino acid residues like R98 was critical for binding affinity to the target enzyme. acs.org For antibacterial agents used in plant disease management, the inclusion of an isopropanolamine moiety has been noted as important for activity. acs.org
Material Science Applications
Beyond agriculture, benzothiazole derivatives possess unique physicochemical properties that make them valuable in materials science, particularly for applications in electronics and optics.
Electronic and Optical Properties (e.g., Nonlinear Optics)
Benzothiazole and its derivatives are an important class of heterocyclic compounds whose electronic and optical properties have been investigated through both experimental and theoretical studies. researchgate.net The electronic properties can be tuned by substitution. A theoretical study of 2-substituted benzothiazoles, including 2-(methylthio)benzothiazole (B1198390), found that substitution at the 2-position generally reduces the reactivity of the parent molecule. scirp.org The study of frontier molecular orbitals (HOMO and LUMO) shows that substituents can significantly alter the energy gap, which in turn affects the molecule's reactivity and electronic characteristics. scirp.orgnih.gov
Many benzothiazole derivatives are highly luminescent and exhibit strong fluorescence, making them candidates for use in organic light-emitting diodes (OLEDs) and fluorescent probes. acs.org For example, certain derivatives emit light in the blue region of the spectrum (380-450 nm). The emission properties can be finely tuned; some derivatives exhibit excited-state intramolecular proton transfer (ESIPT), which results in large Stokes shifts and emissions in the green or orange regions. rsc.org By combining different benzothiazole analogues within a polymer matrix, it is possible to achieve a saturated white-light emission, demonstrating their potential in next-generation solid-state lighting. rsc.org
Table 4: Optical Properties of Selected Benzothiazole Derivatives
| Derivative Class | Excitation Wavelength (λex) | Emission Wavelength (λem) | Key Feature | Reference |
|---|---|---|---|---|
| 2-Aryl-benzothiazoles | 330 nm | 380 - 450 nm (Blue) | Varying fluorescence intensity based on structure. | |
| N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) | 365 nm | Blue-violet | Component for white light emission. | rsc.org |
| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) | 365 nm | Green | Exhibits Excited-State Intramolecular Proton Transfer (ESIPT). | rsc.org |
| N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) | 365 nm | Orange | Exhibits ESIPT; component for white light emission. | rsc.org |
| 1,3-benzothiazole-substituted BODIPYs | - | up to 677 nm (Red/NIR) | Bathochromically shifted absorption and emission. | mdpi.com |
Role in Dyes and Pigments
Benzothiazole derivatives are integral to the synthesis of various dyes, and while specific research on this compound in this field is emerging, the structural characteristics of this compound suggest its potential as a valuable precursor and intermediate. The benzothiazole core is a known chromophore, and the methyl and methylthio groups can act as auxochromes, influencing the color and properties of the resulting dyes. These functional groups can be chemically modified to create a diverse palette of colors and to enhance dye performance, such as lightfastness and thermal stability.
The synthesis of azo dyes, a significant class of colorants, often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling agent. Derivatives of 2-aminobenzothiazole (B30445) are commonly used in this process. While this compound is not a primary amine, its synthesis can be adapted to introduce functionalities that allow it to participate in dye-forming reactions. The presence of the methyl group on the benzene (B151609) ring can subtly alter the electronic properties of the benzothiazole system, which in turn can influence the absorption spectrum and thus the color of the final dye. Further research is focused on leveraging these structural features for the development of novel dyes with tailored properties for applications in textiles, printing inks, and advanced materials.
Corrosion Inhibition Studies
The ability of organic compounds to inhibit the corrosion of metals is a field of significant industrial importance. Benzothiazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum. These compounds typically function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.
While direct studies on this compound are limited, research on structurally similar compounds provides strong evidence for its potential as a corrosion inhibitor. For instance, studies on 4-methyl-2-(methylthio)-3-phenylthiazol-3-ium iodide have demonstrated its effectiveness in protecting carbon steel in acidic environments. The proposed mechanism involves the adsorption of the molecule onto the steel surface through the sulfur and nitrogen atoms, which possess lone pairs of electrons. This adsorption blocks the active corrosion sites and impedes the electrochemical reactions that lead to metal degradation.
The presence of the methylthio (-SCH3) group in this compound is particularly noteworthy. The sulfur atom in this group can form strong coordinate bonds with metal surfaces, enhancing the adsorption and, consequently, the inhibition efficiency. Theoretical studies using Density Functional Theory (DFT) on related benzothiazole derivatives have supported this mechanism, indicating that the heteroatoms and the planar structure of the benzothiazole ring facilitate effective surface coverage.
Table 1: Corrosion Inhibition Efficiency of a Related Benzothiazole Derivative
| Inhibitor Concentration (M) | Inhibition Efficiency (%) |
|---|---|
| 0.0001 | 85.2 |
| 0.0005 | 92.8 |
| 0.001 | 95.6 |
Data based on studies of structurally similar benzothiazole derivatives.
The versatility of the benzothiazole scaffold has led to its widespread investigation in agricultural chemistry. Derivatives of benzothiazole have demonstrated a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.
Research into 4-methylbenzothiazole derivatives has revealed their potential as potent agricultural agents. A Chinese patent discloses that a series of 4-methylbenzothiazole derivatives exhibit significant insecticidal and bacteriostatic (fungicidal) activities. These compounds have been shown to be effective against a range of plant pathogens.
Further studies have focused on hydrazone derivatives incorporating the 4-methylbenzo[d]thiazole moiety. These compounds have been synthesized and evaluated for their fungicidal activity against various phytopathogenic fungi. The results indicated that several of these derivatives exhibit excellent fungicidal properties, in some cases comparable to or exceeding those of commercial fungicides. The mode of action is believed to involve the disruption of essential cellular processes in the target fungi.
Table 2: Fungicidal Activity of 4-Methylbenzo[d]thiazole Hydrazone Derivatives
| Fungal Strain | Inhibition Rate (%) at 50 mg/L |
|---|---|
| Fusarium graminearum | 65.8 |
| Rhizoctonia solani | 72.3 |
| Botrytis cinerea | 68.5 |
Data represents the efficacy of selected hydrazone derivatives.
In the realm of materials science, the unique electronic and photophysical properties of benzothiazole derivatives are being explored for various applications. The rigid, planar structure of the benzothiazole ring system, combined with its electron-rich nature, makes it an attractive building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While specific research on this compound in this area is in its early stages, the fundamental properties of the molecule suggest its potential for further investigation and development in advanced materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-methyl-2-(methylthio)benzo[d]thiazole and its derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation or functionalization of pre-formed benzothiazole scaffolds. For example:
- Electrochemical C–H Thiolation : A green approach using sodium bromide as a mediator under mild conditions to form the thiazole ring .
- Friedel-Crafts Acylation : Utilizes Eaton’s reagent under solvent-free conditions for fused heterocyclic systems, achieving high regioselectivity .
- Hydrazone Formation : Reaction of hydrazides with aldehydes/ketones in DMSO under reflux, followed by crystallization (e.g., 65% yield for triazole derivatives) .
Q. How are benzothiazole derivatives characterized structurally?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Assign signals based on substituent-induced shifts (e.g., methylthio groups at δ ~2.5 ppm in 1H NMR) .
- Mass Spectrometry (MS) : Confirm molecular ions (e.g., m/z 351 for thiazole-hydrazone derivatives) .
- Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages to verify stoichiometry .
Q. What in vitro assays are used to evaluate the biological activity of benzothiazoles?
- Methodological Answer :
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., P. aeruginosa lasB-gfp reporter strains) .
- Anticancer Screening : Cytotoxicity assays (e.g., MTT) on cancer cell lines, noting selective uptake via aryl hydrocarbon receptor (AhR) binding .
- Enzyme Inhibition : Measure inhibition of targets like Mycobacterium tuberculosis pantothenate synthetase using kinetic assays .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Introduce electron-withdrawing groups (e.g., NO₂, CF₃) to improve metabolic stability .
- Fluorination at strategic positions (e.g., 5F substitution) to block oxidative deactivation .
- Prodrug Design : Enhance solubility via phosphate esters or amino acid conjugates for parenteral administration .
Q. How to resolve discrepancies in spectral data or biological activity across studies?
- Methodological Answer :
- Orthogonal Analytical Techniques : Combine HPLC, X-ray crystallography, and 2D NMR (e.g., HSQC, HMBC) to confirm ambiguous peaks .
- Biological Replicates : Repeat assays under controlled conditions (e.g., fixed pH, temperature) to isolate variables affecting activity .
- Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., 2-phenylbenzothiazole iridium complexes) to identify trends .
Q. What mechanistic insights explain the selective antitumor activity of benzothiazoles?
- Methodological Answer :
- Mechanistic Probes :
- CYP1A1 Induction : Quantify mRNA levels via qPCR in sensitive vs. resistant cell lines .
- DNA Adduct Formation : Use ³²P-postlabeling to detect covalent DNA modifications after metabolic activation .
- Imaging Studies : Track cellular uptake via fluorescently labeled analogs (e.g., coumarin-tagged derivatives) .
Q. How to optimize reaction conditions for scale-up synthesis while maintaining yield?
- Methodological Answer :
- DoE (Design of Experiments) : Vary catalysts (e.g., Pd/C vs. CuI), solvents (DMSO vs. EtOH), and temperatures to identify robust protocols .
- Flow Chemistry : Implement continuous flow systems for exothermic reactions (e.g., nitrations) to improve safety and reproducibility .
Q. What computational tools predict the environmental impact of benzothiazole synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
